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Compound of Interest

Compound Name: CCX2206

Cat. No.: B1191727 Get Quote

Disclaimer: Initial literature searches for "CCX2206" did not yield information on a specific

molecule with this designation. It is possible that this is a typographical error or a confidential

internal compound name. Based on the available public information, this technical guide

focuses on MK-2206, a well-documented allosteric inhibitor of the Akt signaling pathway. The

detailed information available for MK-2206 suggests it may be the compound of interest for

researchers in oncology and drug development.

This technical guide provides a comprehensive overview of MK-2206, including its mechanism

of action, preclinical and clinical data, and relevant experimental methodologies. The

information is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action
MK-2206 is an orally active, potent, and selective allosteric inhibitor of all three Akt (also known

as Protein Kinase B or PKB) isoforms.[1] Unlike ATP-competitive inhibitors, MK-2206 binds to a

site on Akt that is distinct from the active site, locking the kinase in an inactive conformation.[2]

This allosteric inhibition prevents the phosphorylation and subsequent activation of Akt, a

critical node in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer.

[2][3] The pathway plays a crucial role in cell survival, proliferation, growth, and metabolism.[4]

By inhibiting Akt, MK-2206 can block downstream signaling, leading to decreased cell

proliferation and increased apoptosis in cancer cells.[3][5]
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The following tables summarize the key quantitative data for MK-2206 from preclinical studies.

Table 1: In Vitro Inhibitory Activity of MK-2206

Target IC50 (nM) Reference

Akt1 5 [1][6]

Akt2 12 [1][6]

Akt3 65 [1][6]

Table 2: In Vitro Cellular Proliferation IC50 Values of MK-2206 in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Genotype Reference

A431 Epidermoid 5.5 Ras WT

HCC827
Non-Small Cell

Lung
4.3 Ras WT

NCI-H292
Non-Small Cell

Lung
5.2 Ras WT

NCI-H460
Non-Small Cell

Lung
3.4 PIK3CA E545K

NCI-H358
Non-Small Cell

Lung
13.5 Ras Mutant

NCI-H23
Non-Small Cell

Lung
14.1 Ras Mutant

NCI-H1299
Non-Small Cell

Lung
27.0 Ras Mutant

Calu-6
Non-Small Cell

Lung
28.6 Ras Mutant

GEO Colon 0.35
IGF1R-

dependent
[7]
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Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the PI3K/Akt signaling pathway targeted by MK-2206 and a

general workflow for assessing its in vivo efficacy.
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Caption: PI3K/Akt signaling pathway and the inhibitory action of MK-2206.
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Caption: General workflow for in vivo efficacy studies of MK-2206.
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Key Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the evaluation

of MK-2206.

In Vitro Cell Proliferation Assay
Objective: To determine the concentration of MK-2206 that inhibits 50% of cell growth (IC50).

Methodology:

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density

and allowed to adhere overnight.

Drug Treatment: Cells are treated with a range of concentrations of MK-2206 (e.g., 1.0 nM

to 10 µM) for a specified duration, typically 96 hours.[8]

Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as the

MTT assay[7] or Sulforhodamine B (SRB) assay.[6]

Data Analysis: The absorbance is read using a microplate reader, and the data is analyzed

to calculate the IC50 value.

Western Blot Analysis for Phospho-Akt
Objective: To assess the inhibition of Akt signaling by measuring the phosphorylation levels

of Akt.

Methodology:

Cell Lysis: Cells treated with MK-2206 are lysed to extract total protein.

Protein Quantification: Protein concentration is determined using a standard method like

the BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a

polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies

specific for phosphorylated Akt (e.g., pAkt Ser473, pAkt Thr308) and total Akt.[6][7]

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary

antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of MK-2206 in a living organism.

Methodology:

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.[8]

Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the

mice.[8]

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and

control groups. MK-2206 is administered orally at a specified dose and schedule (e.g., 180

mg/kg, 3 days per week).[8]

Monitoring: Tumor volume and mouse body weight are measured regularly.

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed

for pharmacodynamic and histological analysis.[7]

Immunohistochemistry (IHC) for Ki67 and TUNEL
Objective: To assess cell proliferation and apoptosis, respectively, in tumor tissues.

Methodology:

Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin.

Sectioning: Thin sections of the tumor tissue are cut and mounted on slides.

Staining:
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Ki67: Slides are stained with an antibody against the Ki67 proliferation marker.[7]

TUNEL: Apoptotic cells are detected using the terminal deoxynucleotidyl transferase

dUTP nick end labeling (TUNEL) assay.[7]

Imaging and Quantification: The stained slides are imaged using a microscope, and the

percentage of Ki67-positive or TUNEL-positive cells is quantified.[7]

Clinical Trial Overview
MK-2206 has been evaluated in multiple Phase I and Phase II clinical trials in patients with

advanced solid tumors.[9][10][11][12] These trials have established the maximum tolerated

dose (MTD) for different dosing schedules, including alternate-day and once-weekly regimens.

[11] Common adverse events include rash, fatigue, and gastrointestinal symptoms.[12]

Pharmacodynamic studies in patient samples have confirmed on-target activity through the

inhibition of Akt phosphorylation.[9][11] While monotherapy has shown limited clinical activity in

some settings, rational combination trials with other chemotherapeutic agents are ongoing.[5]

[12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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